Cas no 1049753-61-8 (4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine, HBr
- 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine,HBr
- 1049753-61-8
- AKOS001476221
- 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine;hydrobromide
- 4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[D][1,3]THIAZOL-2-AMINE HYDROBROMIDE
- 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide
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- Inchi: 1S/C9H14N2S.BrH/c10-9-11-7-5-3-1-2-4-6-8(7)12-9;/h1-6H2,(H2,10,11);1H
- InChI Key: DSIFHPUYXUGYLK-UHFFFAOYSA-N
- SMILES: Br.S1C(N)=NC2=C1CCCCCC2
Computed Properties
- Exact Mass: 262.01393Da
- Monoisotopic Mass: 262.01393Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H294278-100mg |
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine Hydrobromide |
1049753-61-8 | 100mg |
$ 64.00 | 2023-04-15 | ||
| TRC | H294278-250mg |
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine Hydrobromide |
1049753-61-8 | 250mg |
$ 75.00 | 2023-04-15 | ||
| TRC | H294278-500mg |
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine Hydrobromide |
1049753-61-8 | 500mg |
$ 110.00 | 2023-04-15 | ||
| TRC | H294278-1g |
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine Hydrobromide |
1049753-61-8 | 1g |
$ 155.00 | 2023-04-15 |
4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide
Recent Advances in the Study of 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide (CAS: 1049753-61-8)
The compound 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide (CAS: 1049753-61-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic thiazole derivative exhibits unique structural and pharmacological properties, making it a promising candidate for drug development. Recent studies have focused on its synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
One of the key breakthroughs in the synthesis of this compound involves a novel catalytic hydrogenation method, which significantly improves yield and purity. Researchers have optimized reaction conditions to achieve a scalable and cost-effective production process, addressing previous challenges related to stereoselectivity and byproduct formation. The hydrobromide salt form has been identified as particularly stable, enhancing its suitability for pharmaceutical formulations.
Pharmacological investigations have revealed that 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide acts as a potent modulator of GABAA receptors, with high affinity for α5-containing subtypes. This specificity suggests potential applications in anxiety disorders, epilepsy, and cognitive enhancement. In vitro and in vivo studies demonstrate its ability to cross the blood-brain barrier efficiently, with favorable pharmacokinetic profiles and minimal off-target effects.
In addition to its neurological applications, recent research has explored its antimicrobial properties. The compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through inhibition of bacterial cell wall synthesis. Structural-activity relationship (SAR) studies have identified key functional groups responsible for this activity, paving the way for the development of novel antibiotics.
Ongoing clinical trials are evaluating the safety and efficacy of this compound in Phase I studies for neurodegenerative diseases. Preliminary results indicate good tolerability and promising biomarker modulation. Future research directions include exploring its potential in combination therapies and further optimizing its pharmacological properties through structural modifications.
In conclusion, 4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and biological activity profile position it as an important focus area for pharmaceutical development. Continued research will likely uncover additional applications and refine our understanding of its mechanism of action.
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